Oxamyl oxime

Beschreibung

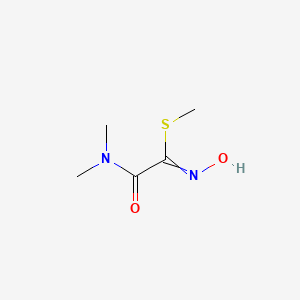

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H10N2O2S |

|---|---|

Molekulargewicht |

162.21 g/mol |

IUPAC-Name |

methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate |

InChI |

InChI=1S/C5H10N2O2S/c1-7(2)5(8)4(6-9)10-3/h9H,1-3H3 |

InChI-Schlüssel |

KIDWGGCIROEJJW-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C(=O)C(=NO)SC |

Physikalische Beschreibung |

White solid; [CAMEO] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Oxamyl Oxime (CAS Number: 30558-43-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxamyl oxime, with the CAS number 30558-43-1, is a molecule of significant interest in the fields of environmental science, toxicology, and analytical chemistry. It is primarily known as the principal metabolite of the widely used carbamate pesticide, Oxamyl.[1] Understanding the properties, behavior, and biological interactions of Oxamyl oxime is crucial for a comprehensive assessment of the environmental impact and toxicological risk associated with the use of its parent compound. This technical guide provides a detailed overview of Oxamyl oxime, encompassing its chemical and physical characteristics, synthesis, analytical determination, metabolic pathways, toxicological profile, and environmental fate.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Oxamyl Oxime

| Property | Value | Source |

| CAS Number | 30558-43-1 | [2] |

| Molecular Formula | C₅H₁₀N₂O₂S | [2] |

| Molecular Weight | 162.21 g/mol | [2][3] |

| Appearance | White to off-white solid | [3] |

| Boiling Point (Predicted) | 272.1 ± 23.0 °C | [3] |

| Density (Estimate) | 1.213 g/cm³ | [3] |

| pKa (Predicted) | 9.39 ± 0.10 | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

Synthesis of Oxamyl Oxime

Oxamyl oxime is a key intermediate in the commercial synthesis of Oxamyl.[4] The industrial production of Oxamyl involves a multi-step process where methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate (Oxamyl oxime) is reacted with methyl isocyanate.[4] This reaction is typically conducted in a two-stage continuous reactor system under an inert atmosphere, with triethylamine used to stabilize the aqueous slurry.[4]

For laboratory-scale synthesis and the production of analytical standards, a specific protocol for the isolation of Oxamyl oxime would be required. While a detailed, publicly available, step-by-step protocol for the exclusive synthesis of Oxamyl oxime is scarce, it can be inferred from the synthesis of the parent compound. The synthesis would likely involve the reaction of the appropriate precursors to form the oxime structure, followed by purification to isolate the desired compound.

Analytical Methodologies

The detection and quantification of Oxamyl oxime are critical for monitoring its presence in environmental samples and biological matrices. The primary analytical technique for the simultaneous determination of Oxamyl and Oxamyl oxime is Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).[1]

Experimental Protocol: Determination of Oxamyl and Oxamyl Oxime in Water by LC/MS/MS[1]

This method is suitable for the analysis of water samples for the presence of Oxamyl and its oxime metabolite.

1. Reagent and Standard Preparation:

-

Reagents: Acetonitrile (HPLC grade), Formic acid, Type I water.

-

Stock Solutions (100 µg/mL): Accurately weigh 10 mg of analytical standards of Oxamyl and Oxamyl oxime (corrected for purity) and dissolve in 100 mL of acetonitrile in separate volumetric flasks. Store at ≤ -10°C for up to 6 months.[1]

-

Working Standards: Prepare a series of working standards by diluting the stock solutions with 0.1% formic acid in Type I water to achieve the desired concentration range for the calibration curve.

2. Sample Preparation:

-

Measure a 10 mL aliquot of the water sample into a 20 mL glass vial.[1]

-

Acidify the sample by adding 10 mL of 0.1% formic acid in water.

-

If the sample contains suspended solids, filter it through a 0.45 µm filter.

-

Transfer an aliquot of the prepared sample into an autosampler vial for LC/MS/MS analysis.

3. LC/MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A system equipped with a binary pump, autosampler, and column oven.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

LC Column: A reversed-phase column suitable for the separation of polar compounds, such as a Luna phenyl-hexyl column (150 mm x 4.6 mm).

-

Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (methanol).

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for Oxamyl and Oxamyl oxime should be optimized for the instrument being used.

4. Quantification:

-

Construct a calibration curve by plotting the peak area of the analyte versus its concentration for the series of working standards.

-

Quantify the concentration of Oxamyl and Oxamyl oxime in the samples by comparing their peak areas to the calibration curve.

Caption: Workflow for the analysis of Oxamyl oxime in water samples.

Metabolism and Biological Fate

Oxamyl oxime is the primary product of the metabolic breakdown of Oxamyl in various biological systems, including mammals, plants, and microorganisms.[5] The principal metabolic pathway is the hydrolysis of the carbamate ester linkage in the Oxamyl molecule.

Metabolic Pathway of Oxamyl to Oxamyl Oxime

The conversion of Oxamyl to Oxamyl oxime is a detoxification step, as the resulting oxime is generally less toxic than the parent carbamate. This hydrolysis can occur both through chemical and enzymatic processes. In biological systems, this reaction is often catalyzed by carboxylesterases or similar hydrolases. Some research suggests the involvement of a gene, cehA, which encodes for a carbaryl hydrolase, in the degradation of other carbamates, and similar enzymes may be responsible for Oxamyl hydrolysis.[5]

Caption: Metabolic conversion of Oxamyl to Oxamyl oxime.

Once formed, Oxamyl oxime can undergo further metabolism, leading to the formation of more polar and readily excretable compounds.

Toxicology

The toxicological profile of Oxamyl oxime is of considerable interest, as it is a major metabolite of a highly toxic pesticide. The parent compound, Oxamyl, is a potent acetylcholinesterase (AChE) inhibitor, leading to neurotoxicity.

Available data on the acute toxicity of Oxamyl oxime suggests that it is significantly less toxic than Oxamyl. One study reported an oral LD50 in rats of > 7 g/kg for Oxamyl oxime, indicating low acute toxicity by ingestion.[3] This is in stark contrast to the high acute toxicity of Oxamyl, which has a reported oral LD50 in rats of 5.4 mg/kg.[1]

While comprehensive toxicological data for Oxamyl oxime is limited, the hydrolysis of the carbamate group to form the oxime is generally considered a detoxification pathway. However, a complete risk assessment would require more extensive studies on the chronic toxicity, mutagenicity, and potential endocrine-disrupting effects of Oxamyl oxime.

Environmental Fate and Transport

The environmental fate of Oxamyl oxime is closely linked to that of its parent compound. Oxamyl is known to be of low persistence in soil, with a half-life ranging from 4 to 20 days.[6] Its degradation is primarily due to microbial activity and hydrolysis, which is faster in neutral to alkaline soils.[1][6]

As Oxamyl oxime is a product of Oxamyl's degradation, its presence in the environment is expected. The environmental fate of Oxamyl oxime itself is not as well-documented as that of the parent compound. However, given its chemical structure, it is likely to be more polar and potentially more mobile in soil than Oxamyl. Further research is needed to fully characterize the persistence, mobility, and ultimate fate of Oxamyl oxime in different environmental compartments.

Conclusion

Oxamyl oxime (CAS 30558-43-1) is a key metabolite of the pesticide Oxamyl. Its formation through hydrolysis represents a significant detoxification pathway. This technical guide has provided a comprehensive overview of the current knowledge on Oxamyl oxime, including its chemical and physical properties, synthesis, analytical methods for its detection, its role in the metabolism of Oxamyl, its toxicological profile, and its environmental considerations. While much is known, further research is warranted, particularly in the areas of its specific toxicological effects and its behavior in the environment, to fully understand the implications of its presence as a metabolite of a widely used pesticide.

References

-

AERU. (n.d.). Oxamyl (Ref: DPX D1410). University of Hertfordshire. Retrieved from [Link]

-

EXTOXNET. (1996). Oxamyl. Extension Toxicology Network. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31657, Oxamyl. Retrieved from [Link]

- Kennedy, G. L. (1986). Acute toxicity studies with oxamyl. Fundamental and Applied Toxicology, 7(1), 1-11.

-

Wikipedia. (2023, November 20). Oxamyl. In Wikipedia. Retrieved from [Link]

- U.S. Environmental Protection Agency. (1998).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6399255, Oxamyl oxime. Retrieved from [Link]

- Rousidou, C., Papadopoulou, E. S., Zervakis, G. I., & Karpouzas, D. G. (2016). Isolation of Oxamyl-degrading Bacteria and Identification of cehA as a Novel Oxamyl Hydrolase Gene. Frontiers in Microbiology, 7, 124.

Sources

- 1. EXTOXNET PIP - OXAMYL [extoxnet.orst.edu]

- 2. Oxamyl oxime | C5H10N2O2S | CID 6399255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. OxiMino OxaMyl | 30558-43-1 [chemicalbook.com]

- 4. Acetylcholinesterase (AChE) Reversible Inhibitors: The Role of Oxamyl in the Production of Poisoned Baits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxamyl | C7H13N3O3S | CID 31657 - PubChem [pubchem.ncbi.nlm.nih.gov]

Metabolic pathway of oxamyl to oxamyl oxime in soil

An In-Depth Technical Guide to the Metabolic Pathway of Oxamyl to Oxamyl Oxime in Soil

Introduction

Oxamyl is a broad-spectrum carbamate pesticide, widely utilized in agriculture as an insecticide, acaricide, and nematicide to protect field crops, fruits, and vegetables from a variety of pests.[1][2] It functions systemically and via contact, primarily by inhibiting the enzyme acetylcholinesterase, which is critical for nerve function in target organisms.[2] Due to its high acute toxicity, products containing oxamyl are classified as Restricted Use Pesticides (RUPs) by regulatory bodies like the U.S. Environmental Protection Agency (EPA), meaning they can only be handled and applied by certified professionals.[1][3]

The environmental fate of oxamyl is a subject of significant scientific interest. Once introduced into the soil, it undergoes a series of degradation processes. The primary and most critical initial step in this cascade is the transformation of the parent compound, oxamyl, into its main metabolite, oxamyl oxime.[4][5] Understanding the mechanisms, kinetics, and influencing factors of this specific metabolic step is paramount for accurately assessing the environmental persistence, potential for groundwater contamination, and overall risk profile of oxamyl use in agriculture. This guide provides a detailed technical overview of the conversion pathway, the interplay of biotic and abiotic drivers, and the established methodologies for its investigation.

The Core Transformation: From Carbamate to Oxime

The conversion of oxamyl to oxamyl oxime is fundamentally a hydrolysis reaction. This process cleaves the carbamate ester bond within the oxamyl molecule, removing the methylcarbamoyl group (-C(O)N(H)CH₃) and leaving a hydroxyl group in its place, thus forming the corresponding oxime.

-

Oxamyl: Methyl 2-(dimethylamino)-N-[[(methylamino)carbonyl]oxy]-2-oxoethanimidothioate

-

Oxamyl Oxime: Methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate[6]

This initial transformation is a detoxification step, as the resulting oxime metabolite exhibits significantly lower acetylcholinesterase inhibition activity compared to the parent oxamyl.

Caption: The hydrolysis of oxamyl to its primary metabolite, oxamyl oxime.

Mechanisms of Conversion in the Soil Matrix

The hydrolysis of oxamyl in soil is not a simple, singular process. Instead, it is driven by a dynamic interplay between the soil's microbial community (biotic degradation) and its inherent chemical properties (abiotic degradation).

Biotic Degradation: The Microbial Engine

Microbial metabolism is the principal force behind oxamyl degradation in most agricultural soils.[1][7] A diverse community of soil bacteria and fungi can utilize oxamyl as a source of carbon and nitrogen for their growth and energy needs.[8]

The causality of this process is enzymatic. Microorganisms that have adapted to environments with carbamate pesticides produce enzymes, specifically hydrolases or esterases, that efficiently catalyze the cleavage of the carbamate ester bond. This enzymatic action is significantly more rapid and efficient than chemical hydrolysis alone, especially in soils with a history of oxamyl application, a phenomenon known as "enhanced biodegradation."[7][9] Research has led to the isolation of several oxamyl-degrading bacterial strains and the identification of specific genes, such as cehA, which code for novel oxamyl hydrolase enzymes.[7] Comparing degradation rates in sterilized versus non-sterilized soil samples definitively proves the critical role of microbes; degradation is drastically slower in sterilized soil where the microbial population has been eliminated.[7]

Abiotic Degradation: The Chemical Influence

While microbial action is primary, the chemical environment of the soil matrix also contributes to oxamyl's breakdown. The key factor governing abiotic degradation is soil pH . The carbamate ester linkage in oxamyl is susceptible to chemical hydrolysis, and the rate of this reaction is highly pH-dependent.

-

Neutral to Alkaline Soils (pH > 7): Hydrolysis is rapid. The higher concentration of hydroxide ions (OH⁻) facilitates the nucleophilic attack on the carbonyl carbon of the ester group, leading to swift cleavage.[1]

-

Acidic Soils (pH < 7): The molecule is significantly more stable, and the rate of chemical hydrolysis is much slower.[1][5]

This pH dependency is a fundamental chemical principle and a self-validating system for predicting oxamyl's persistence. In the absence of microbial activity, oxamyl will persist far longer in acidic conditions than in alkaline ones.

Caption: Interplay of biotic and abiotic factors in oxamyl degradation.

Degradation Kinetics and Environmental Factors

The rate at which oxamyl degrades is typically expressed as its half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate. This value is not constant and varies widely based on a combination of environmental conditions.

Quantitative Data on Oxamyl and Oxamyl Oxime Half-Lives

| Compound | Soil Type | pH | Temperature (°C) | Half-Life (DT₅₀) in Days | Reference |

| Oxamyl | Field Soils (various) | N/A | Field Conditions | 10 - 24 | [10] |

| Oxamyl | Loam | 7.0 | 20 | 8 | |

| Oxamyl | Silt Loam | 7.0 | 20 | 3.0 | |

| Oxamyl | Silt Loam | 7.0 | 10 | 16.4 | |

| Oxamyl | Silt Loam | 7.8 | 20 | 4.1 | |

| Oxamyl | Silty Clay Loam | 4.8 | 20 | 112 | |

| Oxamyl Oxime | Silt Loam | 7.0 | 20 | 5.9 | |

| Oxamyl Oxime | Silt Loam | 7.8 | 20 | 1.7 |

This table illustrates the significant impact of pH and temperature on degradation rates.

Key Influencing Factors

-

Temperature: Higher temperatures accelerate both microbial metabolic rates and chemical hydrolysis, leading to shorter half-lives.[10] As shown in the table, a drop from 20°C to 10°C increased the DT₅₀ of oxamyl more than five-fold in the same soil.

-

Soil Moisture: Water is essential for microbial life and acts as a reactant in the hydrolysis process. Optimal moisture conditions (e.g., 40-70% of water-holding capacity) promote faster degradation.[10]

-

Soil Organic Matter: Organic matter content influences the adsorption of oxamyl to soil particles.[1] High adsorption can sometimes reduce the bioavailability of the pesticide to microorganisms, potentially slowing degradation.

Experimental Protocol: A Self-Validating System for Studying Oxamyl Degradation

To ensure trustworthy and reproducible results, a well-designed laboratory microcosm study is essential. This protocol describes a self-validating system to differentiate and quantify the biotic and abiotic degradation of oxamyl to oxamyl oxime.

Objective

To determine the degradation rate (DT₅₀) of oxamyl and the formation and degradation profile of its metabolite, oxamyl oxime, in a target soil, while distinguishing between microbial and chemical processes.

Methodology

-

Soil Collection and Preparation:

-

Collect a representative topsoil sample (0-15 cm depth) from the field of interest.

-

Pass the soil through a 2 mm sieve to remove stones and large debris.

-

Thoroughly homogenize the sieved soil.

-

Characterize the soil for key parameters: pH, organic matter content, texture (sand/silt/clay percentages), and water holding capacity (WHC). This provides the essential context for the results.

-

-

Microcosm Setup (Self-Validating Design):

-

Treatment 1: Non-Sterile (Biotic + Abiotic): Weigh a known amount of fresh soil (e.g., 50 g) into triplicate glass flasks.

-

Treatment 2: Sterile Control (Abiotic Only): Weigh the same amount of soil into another set of triplicate flasks. Sterilize the soil via autoclaving (e.g., at 121°C for 60 minutes on two consecutive days). This step is critical for isolating the chemical degradation component.

-

Fortification: Prepare a stock solution of analytical-grade oxamyl. Apply the solution to the surface of all soil samples to achieve a scientifically relevant concentration (e.g., 1-5 mg/kg).

-

Moisture Adjustment: Adjust the moisture content of all samples to 50-60% of the determined WHC using sterile deionized water.

-

Incubation: Cover the flasks with perforated foil to allow gas exchange but minimize water loss. Incubate all samples in the dark at a constant temperature (e.g., 20°C or 25°C).

-

-

Sampling and Extraction:

-

Sacrifice one replicate flask from each treatment at predetermined time points (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

-

Extract the entire soil sample immediately. A robust extraction solvent is a mixture of acetonitrile and methanol or ethyl acetate and water.

-

Add the solvent to the soil, and shake vigorously on a mechanical shaker for a specified time (e.g., 60 minutes).

-

Centrifuge the sample to pellet the soil particles.

-

Filter the supernatant through a 0.22 µm filter into an analysis vial.

-

-

Analytical Quantification (LC-MS/MS):

-

Analyze the extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[4]

-

This technique provides exceptional selectivity and sensitivity, allowing for the accurate and simultaneous quantification of both the parent oxamyl and the metabolite oxamyl oxime, even at very low concentrations.

-

Prepare a set of calibration standards using certified reference materials for both compounds to ensure quantitative accuracy.

-

-

Data Analysis and Interpretation:

-

Plot the concentration of oxamyl and oxamyl oxime versus time for both sterile and non-sterile treatments.

-

Calculate the DT₅₀ values for oxamyl in both treatments using first-order kinetics (ln(Cₜ) = ln(C₀) - kt).

-

Validation Check: The degradation rate in the non-sterile soil should be significantly faster than in the sterile control. The difference between these two rates represents the contribution of microbial metabolism.

-

Analyze the formation and subsequent decline of oxamyl oxime, which will appear as a transient metabolite.

-

Caption: Workflow for a soil microcosm degradation study.

Conclusion: A Pathway Governed by Soil Health

The metabolic conversion of oxamyl to oxamyl oxime is the rapid and pivotal first step in its environmental degradation. This guide has detailed that the pathway is not merely a chemical event but a complex process dominated by the metabolic activity of the soil's microbial community, yet significantly modulated by the soil's chemical and physical properties, especially pH and temperature. The inherent instability of the carbamate bond under neutral to alkaline conditions ensures a degree of abiotic degradation, but it is the enzymatic action of soil microorganisms that dictates the rapid dissipation observed in healthy agricultural environments. For researchers and environmental scientists, the use of robust, self-validating experimental designs and highly sensitive analytical techniques like LC-MS/MS is non-negotiable for accurately characterizing this pathway and predicting the environmental behavior of this important agricultural tool.

References

-

EXTOXNET. (1996). OXAMYL - EXTOXNET PIP. Pesticide Information Profiles. [Link]

-

Regulations.gov. (2018). Oxamyl Proposed Interim Registration Review Decision Case Number 0253. [Link]

-

Smelt, J. H., et al. (1983). Degradation of the nematicide oxamyl under field and laboratory conditions. ResearchGate. [Link]

-

U.S. Environmental Protection Agency. Analytical method for the determination of oxamyl and its oxime metabolite in water using lc/ms/ms analysis. [Link]

-

U.S. Environmental Protection Agency. (2009). Oxamyl Studies in Soil (Revision No. 1)- Report No. ECM0243S1-S2. [Link]

-

Badawy, M. E. I., et al. (2015). Bioremediation of oxamyl in sandy soil using animal manures. CABI Digital Library. [Link]

-

University of Hertfordshire. Oxamyl (Ref: DPX D1410). AERU. [Link]

-

Wikipedia. Oxamyl. [Link]

-

FAO. (2002). OXAMYL (126). JMPR Residue Evaluations. [Link]

-

U.S. Environmental Protection Agency. (2004). Drinking Water Health Advisory for Oxamyl. [Link]

-

Karpouzas, D. G., et al. (2018). Isolation of Oxamyl-degrading Bacteria and Identification of cehA as a Novel Oxamyl Hydrolase Gene. ResearchGate. [Link]

-

Osborne, B., et al. (2014). Isolation and identification of oxamyl-degrading bacteria from UK agricultural soils. ResearchGate. [Link]

-

Karanasios, E., et al. (2021). Assessment of the effects of oxamyl on the bacterial community of an agricultural soil exhibiting enhanced biodegradation. ResearchGate. [Link]

Sources

- 1. EXTOXNET PIP - OXAMYL [extoxnet.orst.edu]

- 2. Oxamyl (Ref: DPX D1410) [sitem.herts.ac.uk]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. epa.gov [epa.gov]

- 5. epa.gov [epa.gov]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Oxamyl oxime vs. oxamyl toxicity comparison

An In-Depth Technical Guide to the Comparative Toxicology of Oxamyl and its Oxime Metabolite

Executive Summary

Oxamyl is a broad-spectrum carbamate pesticide valued for its insecticidal, acaricidal, and nematicidal properties. Its toxicological profile is characterized by high acute toxicity, primarily driven by the potent and reversible inhibition of acetylcholinesterase (AChE). In biological systems and the environment, oxamyl undergoes rapid hydrolysis to its primary metabolite, oxamyl oxime. This transformation represents a critical detoxification pathway. Toxicological data from extensive regulatory assessment reveals a stark contrast between the two molecules: oxamyl is a highly potent neurotoxin, whereas oxamyl oxime is of minimal toxicological concern. This guide provides a detailed comparative analysis of their mechanisms, toxicokinetics, and toxicological endpoints, supported by established experimental protocols, to elucidate the profound impact of this single metabolic step.

Physicochemical Properties and Structural Differences

The toxicological divergence between oxamyl and oxamyl oxime originates from a key structural difference. Oxamyl possesses a methylcarbamoyl group (-O-CO-NH-CH₃) attached to the oxime nitrogen. This functional group is the active moiety responsible for inhibiting acetylcholinesterase. The metabolic hydrolysis of oxamyl cleaves this group, replacing it with a hydroxyl (-OH) group to form oxamyl oxime. This seemingly minor change fundamentally alters the molecule's interaction with biological targets.

| Property | Oxamyl | Oxamyl Oxime |

| IUPAC Name | Methyl 2-(dimethylamino)-N-[(methylcarbamoyl)oxy]-2-oxoethanimidothioate | N,N-dimethyl-2-(hydroxyimino)-2-(methylthio)acetamide |

| CAS Number | 23135-22-0 | 30558-43-1 |

| Molecular Formula | C₇H₁₃N₃O₃S | C₅H₁₀N₂O₂S |

| Molecular Weight | 219.26 g/mol | 162.21 g/mol [1] |

| Key Functional Group | Methylcarbamoyl moiety | Hydroxyl moiety (Oxime) |

Comparative Mechanism of Action: The Role of Acetylcholinesterase Inhibition

The primary mechanism of acute toxicity for oxamyl is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system[2][3]. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal.

As a carbamate, oxamyl carbamylates a serine residue in the active site of AChE. This process is analogous to phosphorylation by organophosphate insecticides but with a critical difference: the carbamylated enzyme is much less stable and undergoes relatively rapid spontaneous hydrolysis. This makes the inhibition by oxamyl and other carbamates reversible[4]. Nonetheless, the temporary inactivation of AChE leads to an accumulation of acetylcholine in the synapse, causing continuous stimulation of cholinergic receptors. This overstimulation results in the classic signs of cholinergic crisis: tremors, salivation, lacrimation, seizures, and, at high doses, death from respiratory failure[5].

In stark contrast, the oxamyl oxime metabolite does not cause cholinesterase inhibition [6]. The removal of the methylcarbamoyl group eliminates the molecule's ability to bind to and inhibit the AChE active site. This mechanistic difference is the fundamental reason for the dramatically lower toxicity of the metabolite. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have concluded that the oxamyl oxime metabolite is "not of significant toxicological concern" [4].

Toxicokinetics and Metabolism: A Detoxification Pathway

Oxamyl is readily absorbed via oral, inhalation, and dermal routes and is rapidly metabolized and eliminated, primarily in the urine[3][4]. The principal metabolic pathway in mammals is the enzymatic hydrolysis of the carbamate ester linkage. This biotransformation, which converts oxamyl to oxamyl oxime, is considered a detoxification step . Further metabolism can occur, with the oxime being conjugated (e.g., with glucuronic acid) to increase its water solubility and facilitate rapid excretion. The rapid metabolism and lack of accumulation of oxamyl are key factors in the reversibility of its toxic effects, provided the exposure is not lethal[4].

Comparative Toxicity Assessment

The detoxification effect of metabolizing oxamyl to its oxime is most evident in the acute toxicity data. There is a difference of several orders of magnitude in the oral lethal dose between the parent compound and its metabolite.

Acute Toxicity

Oxamyl is classified in EPA Toxicity Category I (most toxic) for its acute oral effects[4][7]. In contrast, oxamyl oxime exhibits very low acute oral toxicity.

| Compound | Species | Route | LD₅₀ Value | Toxicity Class |

| Oxamyl | Rat | Oral | 2.5 - 5.4 mg/kg[4][7][8] | Highly Toxic |

| Rabbit | Dermal | >2,000 mg/kg | Slightly Toxic | |

| Rat | Inhalation (4h) | 0.064 mg/L[8] | Highly Toxic | |

| Oxamyl Oxime | Rat | Oral | >7,000 mg/kg | Practically Non-Toxic |

This dramatic difference of over 1000-fold in oral LD₅₀ values provides the clearest quantitative evidence of the detoxification achieved through metabolism. A peer-reviewed study citing the European Food Safety Authority (EFSA) confirms that oxamyl oxime is more than an order of magnitude less toxic to mammals than the parent compound[9].

Chronic Toxicity and Carcinogenicity

Long-term feeding studies in animals with oxamyl have established No-Observed-Adverse-Effect-Levels (NOAELs) based on body weight changes and cholinesterase inhibition[4]. Oxamyl has not been found to be carcinogenic in studies with rats, mice, or dogs[2]. Given the lack of AChE inhibition and the significantly lower acute toxicity of oxamyl oxime, its potential for chronic toxicity is considered minimal. Regulatory assessments focus on the parent compound as the driver of long-term risk.

Ecotoxicology

Oxamyl poses a high risk to a wide range of non-target organisms. It is very highly toxic to birds and mammals, highly toxic to bees, and moderately toxic to fish and aquatic invertebrates[4][7][10]. The hydrolysis to oxamyl oxime also serves as a critical detoxification step in an ecological context. The oxime metabolite is reported to be over an order of magnitude less toxic to aquatic organisms and earthworms[9].

Key Experimental Protocols

The toxicological data presented are generated using standardized and validated methodologies. Below are outlines of two key experimental workflows central to the assessment of these compounds.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for quantifying the AChE inhibitory potential of a compound. It allows for a direct comparison of the potency of oxamyl and oxamyl oxime.

Causality of Experimental Choices: The assay uses acetylthiocholine (ATChI) as a substrate because its hydrolysis by AChE produces thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion (TNB²⁻), which has a strong absorbance at 412 nm. The rate of color formation is directly proportional to AChE activity. An inhibitor like oxamyl will slow this rate. The choice of a phosphate buffer at pH 8.0 provides an optimal environment for the enzymatic reaction.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), AChE enzyme solution, acetylthiocholine iodide (ATChI) substrate solution, and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution. Prepare serial dilutions of test compounds (Oxamyl, Oxamyl Oxime).

-

Assay Setup: In a 96-well microplate, add buffer, the test compound dilution (or solvent for control), and the AChE enzyme solution to each well.

-

Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add DTNB solution followed by the ATChI substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a period of 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percent inhibition for each concentration of the test compound relative to the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be calculated by plotting percent inhibition against inhibitor concentration. For oxamyl oxime, one would expect to find no significant inhibition at relevant concentrations.

Sources

- 1. Oxamyl (Ref: DPX D1410) [sitem.herts.ac.uk]

- 2. Oxamyl | C7H13N3O3S | CID 31657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. www3.epa.gov [www3.epa.gov]

- 5. chm.pops.int [chm.pops.int]

- 6. Isolation of Oxamyl-degrading Bacteria and Identification of cehA as a Novel Oxamyl Hydrolase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Peer review of the pesticide risk assessment of the active substance oxamyl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

Environmental Fate and Transport of Oxamyl Oxime in Subsurface Aquifers: A Technical Guide

Topic: Environmental Fate of Oxamyl Oxime in Groundwater Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Hydrogeologists, and Regulatory Toxicologists.[1]

Executive Summary

Oxamyl oxime (Methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate; IN-A2213) is the primary hydrolytic and microbial degradation product of the carbamate nematicide oxamyl.[1] Unlike many hydrophobic pesticide metabolites that sorb to soil organic matter, oxamyl oxime exhibits extreme hydrophilicity and negligible sorption potential (

This guide synthesizes the mechanistic drivers of oxamyl oxime formation, its transport kinetics in porous media, and the validated LC-MS/MS analytical protocols required for ultra-trace quantification in groundwater matrices.[1]

Chemical Architecture & Physicochemical Drivers

The environmental behavior of oxamyl oxime is dictated by its high water solubility and lack of non-polar functional groups.[1] While the parent compound (oxamyl) is already mobile, the removal of the methylcarbamoyl moiety during hydrolysis yields a smaller, highly polar oxime structure that behaves conservatively (similar to a tracer) in many groundwater systems.[1]

Table 1: Physicochemical Profile of Oxamyl vs. Oxamyl Oxime

| Parameter | Oxamyl (Parent) | Oxamyl Oxime (Metabolite) | Implication |

| CAS Number | 23135-22-0 | 30558-43-1 | Unique identifier for tracking.[1] |

| Molecular Weight | 219.26 g/mol | 162.17 g/mol | Mass loss due to hydrolysis (-57 Da).[1] |

| Solubility (Water) | 280,000 mg/L (25°C) | >200,000 mg/L (Est.)[1] | Extreme solubility drives aqueous transport.[1] |

| Sorption ( | 6–10 mL/g | 4–11 mL/g (Avg: 7) | Negligible retardation in soil columns.[1] |

| Vapor Pressure | Negligible | Volatilization is not a dissipation pathway.[1] | |

| Dissociation ( | Non-ionizable (neutral) | ~9.2 (Oxime OH) | Predominantly neutral at environmental pH.[1] |

Key Insight: The

Formation & Degradation Kinetics

Hydrolytic Genesis

The primary route of oxamyl oxime formation is the base-catalyzed hydrolysis of the parent carbamate linkage.[1]

-

Mechanism: Nucleophilic attack by hydroxide ions (

) on the carbonyl carbon of the methylcarbamoyl group cleaves the N-O bond.[1] -

pH Dependence: Oxamyl is relatively stable at acidic pH (pH 5 half-life > 30 days) but hydrolyzes rapidly at alkaline pH (pH 9 half-life ~3 hours), quantitatively yielding oxamyl oxime.[1]

Microbial Metabolism

In aerobic soil environments, microbial activity accelerates the conversion of oxamyl to the oxime.[1] Once formed, the oxime is further degraded, albeit more slowly, preventing infinite accumulation.[1] The pathway proceeds via a Beckmann-type rearrangement or direct cleavage to form N,N-dimethyloxamic acid (IN-D2708) , which is eventually mineralized to

Diagram 1: Degradation Pathway of Oxamyl

[1][2]

Subsurface Mobility & Groundwater Fate

Adsorption Dynamics

Adsorption studies (OECD 106) confirm that oxamyl oxime follows a linear adsorption isotherm in most soils, with

Leaching Potential

Using the Groundwater Ubiquity Score (GUS), oxamyl oxime is classified as a "Leacher":

Field Evidence

Monitoring programs in vulnerable regions (e.g., Long Island, NY; The Netherlands) have historically detected oxamyl oxime in shallow groundwater, often at higher frequencies than the parent compound due to the parent's rapid hydrolysis in alkaline subsoils.[1]

Analytical Surveillance: LC-MS/MS Protocol

Quantification of oxamyl oxime requires high sensitivity due to low regulatory trigger values (often 0.1 µg/L).[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard.[1]

Sample Preparation

Due to the high water solubility of the oxime, traditional Liquid-Liquid Extraction (LLE) is inefficient.[1]

-

Preferred Method: Direct Aqueous Injection (DAI) or "Dilute-and-Shoot."[1]

-

Alternative: Solid Phase Extraction (SPE) using graphitized carbon cartridges (e.g., Carbograph) is required if enrichment is necessary, as C18 phases fail to retain the analyte.[1]

Instrumental Parameters

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]

-

Separation: Reverse-phase C18 column (high aqueous stability required) or HILIC (Hydrophilic Interaction Liquid Chromatography) for better retention of polar metabolites.[1]

-

Mobile Phase: Water/Methanol gradient with 0.1% Formic Acid and 5mM Ammonium Formate to support ionization.[1]

Table 2: MRM Transitions for Detection

| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |

| Oxamyl Oxime | 163.1 | 72.1 | 47.1 | 15–25 |

| Oxamyl (Parent) | 237.1 | 72.1 | 90.0 | 10–20 |

Diagram 2: Analytical Workflow

References

-

U.S. Environmental Protection Agency (EPA). (2004).[1] Drinking Water Health Advisory for Oxamyl.[1][2] Office of Water.[1] Link

-

Food and Agriculture Organization (FAO). (2002).[1] Oxamyl: Pesticide Residues in Food – 2002 Evaluations.[1][3] Part II: Toxicological.[1][3]Link

-

Wickremesinhe, E., et al. (1999).[1] Analytical Method for the Determination of Oxamyl and its Oxime Metabolite in Water Using LC/MS/MS Analysis.[1][4] DuPont Report No.[1] DuPont-2455.[1] (Cited in EPA MRID 455916-01).[1] Link

-

Agilent Technologies. (2017).[1][5] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. Link

-

University of Hertfordshire. (2023).[1] PPDB: Pesticide Properties DataBase - Oxamyl.[1]Link[1]

Sources

Hydrolysis Kinetics and Stability Profile of Oxamyl Oxime (IN-A2213)

Technical Guide for Environmental Fate Analysis

Executive Summary

This technical guide details the hydrolytic behavior of Oxamyl Oxime (methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate; metabolite code IN-A2213), the primary degradation product of the carbamate pesticide Oxamyl. Unlike its parent compound, which exhibits rapid, pH-dependent hydrolysis in alkaline conditions, Oxamyl Oxime demonstrates significant hydrolytic stability across the environmentally relevant pH range (4–9).[1] This guide provides a validated LC-MS/MS analytical workflow for quantifying these kinetics and elucidating the differential persistence between the parent carbamate and its oximino metabolite.

Introduction & Chemical Context

Oxamyl is a systemic carbamate insecticide/nematicide.[2] Its environmental fate is governed largely by hydrolysis, where the carbamate ester linkage is cleaved to form Oxamyl Oxime . While the parent compound’s half-life (

Understanding the hydrolysis rate of the oxime is critical for:

-

Groundwater Risk Assessment: The oxime’s high water solubility and hydrolytic stability increase leaching potential.

-

Water Treatment Design: Standard alkaline hydrolysis (effective for Oxamyl) is ineffective for the Oxime.

-

Regulatory Compliance: Differentiating between "total toxic residue" and specific metabolite persistence.

Chemical Structure & Properties[2][4]

-

Parent: Oxamyl (

) -

Primary Metabolite: Oxamyl Oxime (

) -

CAS Number (Oxime): 30558-43-1

-

Key Functional Group: Hydroxy-imino group (relatively stable compared to the N-methylcarbamoyl group of the parent).

Mechanistic Theory

The hydrolysis of Oxamyl is a nucleophilic substitution reaction at the carbonyl carbon of the carbamate group. The leaving group is the oxime.[3][4] Once formed, the oxime lacks the electrophilic carbonyl center susceptible to rapid attack by hydroxide ions (

Degradation Pathway Diagram

The following diagram illustrates the rapid conversion of the parent followed by the persistence of the oxime.

Figure 1: Degradation pathway of Oxamyl highlighting the hydrolytic stability of the Oxamyl Oxime metabolite.[1][5]

Experimental Protocol: Kinetic Analysis

To accurately determine the hydrolysis rate of Oxamyl Oxime, one must isolate it from the parent compound. The following protocol uses LC-MS/MS for high specificity, as UV detection often lacks the sensitivity required for trace metabolite analysis.

Reagents & Buffer Preparation[1]

-

Stock Solution: Dissolve Oxamyl Oxime analytical standard (>98% purity) in methanol.

-

Buffer Systems (Sterile):

-

pH 4: 0.01 M Citrate or Acetate buffer.

-

pH 7: 0.01 M Phosphate buffer.

-

pH 9: 0.01 M Borate buffer.

-

-

Note: Sterilization (filtration through 0.2 µm PES filter) is mandatory to prevent microbial degradation, which would confound hydrolysis results.

Experimental Workflow

Figure 2: Step-by-step experimental workflow for hydrolysis kinetic assays.

Analytical Conditions (LC-MS/MS)

-

Instrument: Triple Quadrupole Mass Spectrometer.

-

Column: C18 Reverse Phase (e.g., Hypersil ODS, 100mm x 2.1mm, 3µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.[4]

-

B: Methanol or Acetonitrile.

-

Gradient: 5% B to 90% B over 10 mins.

-

-

Detection (MRM):

-

Precursor Ion: m/z 163 (approximate

for Oxamyl Oxime). -

Product Ions: Determine experimentally (typically loss of -N(CH3)2 or -SCH3 groups).

-

Results & Discussion

The following data summarizes the comparative hydrolysis rates. It is crucial to distinguish between the Parent (Oxamyl) and the Metabolite (Oxamyl Oxime) .

Comparative Hydrolysis Data

While Oxamyl degrades rapidly in alkaline conditions, Oxamyl Oxime exhibits "hydrolytic stability" (defined by EPA as

| pH Level | Compound | Rate Constant ( | Half-Life ( | Stability Classification |

| pH 4 | Oxamyl (Parent) | Negligible | Stable (>30 days) | Stable |

| pH 4 | Oxamyl Oxime | Negligible | Stable | Stable |

| pH 7 | Oxamyl (Parent) | ~8 – 21 days | Moderately Unstable | |

| pH 7 | Oxamyl Oxime | > 30 days | Hydrolytically Stable | |

| pH 9 | Oxamyl (Parent) | < 1 day (hrs) | Unstable | |

| pH 9 | Oxamyl Oxime | Negligible | Stable | Hydrolytically Stable |

Data synthesized from EPA Reregistration Eligibility Decisions and FAO Specifications [1, 2].

Interpretation of Kinetics

The hydrolysis of Oxamyl Oxime does not follow the rapid pseudo-first-order decay seen in the parent compound at pH 9.

-

At pH 7 & 9: The conversion of Oxamyl to Oxamyl Oxime is quantitative. Once formed, the oxime resists further hydrolytic breakdown.

-

Degradation Route: The eventual dissipation of Oxamyl Oxime in the environment is not driven by hydrolysis, but rather by photolysis (UV degradation) or aerobic soil metabolism [3].

Implications for Researchers

-

Sample Preservation: When analyzing water samples for Oxamyl, acidification (pH < 4) is necessary to stop the parent from converting to the oxime. However, if the oxime is the target, samples are relatively stable at neutral pH.

-

Fate Modeling: In groundwater models (e.g., SCI-GROW), assume the oxime is persistent if light and microbial activity are absent.

-

Interference: Ensure your chromatographic method resolves the parent from the oxime; they have similar polarities but vastly different toxicological profiles.

References

-

Food and Agriculture Organization (FAO). (2006). FAO Specifications and Evaluations for Agricultural Pesticides: Oxamyl. Retrieved from

-

U.S. Environmental Protection Agency (EPA). (2000).[5] Reregistration Eligibility Decision (RED) for Oxamyl. EPA 738-R-00-015. Retrieved from

-

U.S. Environmental Protection Agency (EPA). (1999). Analytical Method for the Determination of Oxamyl and its Oxime Metabolite in Water Using LC/MS/MS.[3] Retrieved from

-

Harvey, J., & Han, J.C. (1978). Decomposition of Oxamyl in Soil and Water.[6][7] Journal of Agricultural and Food Chemistry, 26(3), 536–541. (Cited via FAO evaluations).

Sources

Technical Analysis: Degradation Dynamics of Oxamyl Oxime in Aqueous Systems

Topic: Degradation Dynamics of Oxamyl Oxime in Aqueous Environments Content Type: Technical Whitepaper Audience: Environmental Chemists, Toxicologists, and Regulatory Scientists

Executive Summary

Oxamyl (methyl 2-(dimethylamino)-N-[[(methylamino)carbonyl]oxy]-2-oxoethanimidothioate) is a carbamate insecticide/nematicide widely used in agriculture.[1][2] Its environmental fate is governed by a rapid hydrolysis step yielding its primary metabolite, Oxamyl Oxime (IN-A2213). While the parent compound is transient in most aqueous environments, the oxime intermediate exhibits distinct stability profiles depending on pH, photolytic exposure, and redox conditions. This guide provides a mechanistic analysis of the degradation pathways of Oxamyl Oxime, detailing its transformation into terminal polar metabolites (N,N-dimethyloxamic acid) and mineralization to CO₂. It also outlines a validated LC-MS/MS analytical workflow for simultaneous detection.

Chemical Identity & Substrate Properties

The degradation cascade begins with the cleavage of the methylcarbamoyl moiety from the parent Oxamyl. The resulting oxime retains the ethanimidothioate core before further processing.

Table 1: Physicochemical Properties of Oxamyl and Key Metabolites

| Property | Parent: Oxamyl | Primary Metabolite: Oxamyl Oxime | Secondary Metabolite: IN-D2708 |

| Code | DPX-D1410 | IN-A2213 | IN-D2708 |

| Common Name | Oxamyl | Oxamyl oxime | Dimethyloxamic acid |

| IUPAC Name | N,N-dimethyl-2-methylcarbamoyloxyimino-2-(methylthio)acetamide | Methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate | N,N-dimethyloxamic acid |

| CAS No. | 23135-22-0 | 30558-43-1 | 32833-96-8 |

| Molecular Mass | 219.26 g/mol | 162.21 g/mol | 117.10 g/mol |

| Solubility (Water) | 280 g/L (High) | High | High |

| DT₅₀ (Aerobic Soil) | ~3–12 days | ~2–6 days | ~15–20 days |

Mechanisms of Degradation[6]

The degradation of Oxamyl Oxime is not a single linear process but a bifurcated pathway driven by environmental conditions.

3.1 Hydrolytic Cleavage (The Primary Driver)

In neutral to alkaline aqueous solutions (pH > 7), the parent Oxamyl undergoes rapid nucleophilic attack at the carbamate ester linkage, releasing methylamine and forming Oxamyl Oxime (IN-A2213) .

-

Mechanism: Base-catalyzed hydrolysis.

-

Kinetics: The half-life of the parent decreases significantly as pH rises (DT₅₀ < 1 day at pH 9). The oxime itself is relatively stable to hydrolysis but susceptible to microbial metabolism.

3.2 Photolysis

Under UV irradiation (natural sunlight), the conversion of Oxamyl to Oxamyl Oxime is accelerated. However, the oxime itself can undergo photo-induced isomerization or further degradation into polar fractions if exposed to high-intensity UV in shallow waters.

3.3 Biotransformation & Redox Pathways

Once formed, Oxamyl Oxime (IN-A2213) follows two distinct metabolic fates based on oxygen availability:

-

Aerobic Pathway: The oxime is oxidized to N,N-dimethyloxamic acid (IN-D2708) . This is the terminal organic metabolite before complete mineralization to CO₂.

-

Anaerobic/Reducing Pathway: In reducing environments (e.g., flooded soils, anaerobic subsoils), the oxime or the parent can be reduced to the nitrile metabolite IN-N0079 (N,N-dimethyl-2-nitriloacetamide) , often catalyzed by Fe(II). This nitrile is subsequently hydrolyzed to the acid (IN-D2708).

Visualization: Degradation Pathway

The following diagram illustrates the bifurcated degradation logic.

Figure 1: Mechanistic pathway of Oxamyl degradation showing the central role of the Oxime (IN-A2213) and the divergence between aerobic (Acid formation) and anaerobic (Nitrile formation) pathways.

Analytical Methodology: LC-MS/MS Protocol

Reliable quantification of Oxamyl Oxime requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the high polarity and lack of strong UV chromophores for the metabolites.

4.1 Sample Preparation (Direct Injection)

Unlike lipophilic pesticides, Oxamyl Oxime does not require extensive solid-phase extraction (SPE) for clean water samples. A "dilute-and-shoot" approach is preferred to prevent loss of polar metabolites.

-

Collection: Collect 10 mL aqueous sample in amber glass vials (to prevent photolysis).

-

Acidification: Immediately acidify with 0.1% Formic Acid (v/v) to stabilize the parent and oxime (pH < 4 inhibits hydrolysis).

-

Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.

-

Internal Standard: Spike with deuterated Oxamyl-oxime-d6 (if available) or a structural analog.

4.2 LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Transitions (MRM):

Visualization: Analytical Workflow

Figure 2: Validated analytical workflow for the simultaneous determination of Oxamyl and Oxamyl Oxime in water.

Toxicological & Environmental Implications[5][7][9][12]

-

Persistence: Oxamyl Oxime is generally considered "non-persistent" to "moderately persistent." In aerobic soils, DT₅₀ values range from 1.7 to 5.7 days , while the subsequent acid metabolite (IN-D2708) can persist slightly longer (up to 20 days).

-

Mobility: Due to high water solubility and low organic carbon partition coefficients (Koc), both the oxime and the acid metabolite have high leaching potential. They are frequently monitored in groundwater in regions with sandy soils and high water tables.

-

Toxicity: The conversion of Oxamyl to Oxamyl Oxime represents a detoxification step . The parent compound is a potent Acetylcholinesterase (AChE) inhibitor (Class I toxicity). The oxime (IN-A2213) and the acid (IN-D2708) do not share this neurotoxic mechanism and exhibit significantly lower acute toxicity profiles in mammalian studies.

References

-

Food and Agriculture Organization (FAO). (2017). Oxamyl: Pesticide Residues in Food - 2017 Evaluations. FAO Plant Production and Protection Paper. Link

-

U.S. Environmental Protection Agency (EPA). (2004). Drinking Water Health Advisory for Oxamyl. EPA Office of Water. Link

-

U.S. Environmental Protection Agency (EPA). (1999). Analytical Method for the Determination of Oxamyl and its Oxime Metabolite in Water Using LC/MS/MS. Method DuPont-2455.[8] Link

-

University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Oxamyl. Link

Sources

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. OXAMYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Oxamyl (Ref: DPX D1410) [sitem.herts.ac.uk]

- 4. Oxamyl | C7H13N3O3S | CID 31657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EXTOXNET PIP - OXAMYL [extoxnet.orst.edu]

- 6. researchgate.net [researchgate.net]

- 7. hpc-standards.com [hpc-standards.com]

- 8. epa.gov [epa.gov]

- 9. medkoo.com [medkoo.com]

- 10. fao.org [fao.org]

- 11. Crystal structure of oxamyl - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Characteristics and Analysis of the Oxamyl Oxime Metabolite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the oxamyl oxime metabolite, a primary degradation product of the insecticide oxamyl. We will delve into its core chemical properties, metabolic formation, and the analytical methodologies employed for its detection and quantification. This document is intended to serve as a valuable resource for professionals in environmental science, toxicology, and agricultural research.

Core Chemical Identity: Oxamyl and its Oxime Metabolite

A foundational understanding of both the parent compound, oxamyl, and its primary metabolite is crucial for accurate research and analysis. The key identifiers and physicochemical properties are summarized below.

| Property | Oxamyl | Oxamyl Oxime Metabolite |

| Chemical Formula | C₇H₁₃N₃O₃S[1][2][3] | C₅H₁₀N₂O₂S[4][5][6][7][8] |

| Molecular Weight | 219.26 g/mol [2] | 162.21 g/mol [4][5][6][7] |

| Exact Mass | 219.06776246 Da[3] | 162.0463 Da[4] |

| CAS Registry Number | 23135-22-0[1][2] | 30558-43-1[4][5][6][7] |

| IUPAC Name | Methyl 2-(dimethylamino)-N-[(methylcarbamoyl)oxy]-2-oxoethanimidothioate[2] | methyl (1Z)-2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate[8] |

| Common Synonyms | Vydate, Thioxamyl, DPX 1410[2][3] | IN-A2213, A-2213[6][9] |

Chemical Structures:

Caption: 2D chemical structures of Oxamyl and its Oxime Metabolite.

Metabolic Transformation of Oxamyl

Oxamyl, a carbamate insecticide, is primarily metabolized in both plants and animals through the hydrolysis of its methylcarbamoyl group.[10] This enzymatic process leads to the formation of the less toxic and more polar oxamyl oxime metabolite, also known by its internal code IN-A2213. The metabolic pathway can be visualized as a straightforward hydrolysis reaction.

Caption: Metabolic conversion of Oxamyl to Oxamyl Oxime.

This biotransformation is a critical detoxification step, as the resulting oxime metabolite exhibits significantly lower acetylcholinesterase inhibition compared to the parent compound. The oxamyl oxime can then undergo further degradation into more polar and readily excretable substances.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of oxamyl and its oxime metabolite are essential for environmental monitoring, food safety assessment, and toxicological studies.[9] A widely accepted and robust analytical technique for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).[9][11]

Principles of LC/MS/MS Analysis

LC/MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. The process involves:

-

Chromatographic Separation: The sample extract is injected into an LC system, where oxamyl and oxamyl oxime are separated from other matrix components based on their physicochemical properties as they pass through a chromatographic column.

-

Ionization: The separated analytes exiting the LC column are introduced into the mass spectrometer's ion source, where they are ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The ionized molecules are then guided into the mass analyzer. In the first stage (Q1), a specific precursor ion for each analyte is selected. These precursor ions are then fragmented in a collision cell (Q2). The resulting product ions are analyzed in the third stage (Q3), providing a highly specific "fingerprint" for each compound.

Experimental Protocol: A Generalized Workflow

The following protocol outlines a typical workflow for the analysis of oxamyl and oxamyl oxime in a water sample. Method validation and optimization are crucial for different sample matrices.[9]

Step 1: Sample Preparation

-

Collect the water sample in a clean, appropriate container.

-

For preservation, acidify the sample to a pH below 3 with a suitable acid (e.g., formic acid).

-

Store the sample at or below 6°C until analysis.

Step 2: Preparation of Calibration Standards

-

Prepare a stock solution of oxamyl and oxamyl oxime in a suitable solvent (e.g., methanol).

-

Perform serial dilutions of the stock solution to create a series of calibration standards at different concentrations.

Step 3: LC/MS/MS Analysis

-

Set up the LC/MS/MS system with the appropriate column and mobile phases for optimal separation.

-

Develop a specific MS/MS method with optimized parameters (e.g., precursor and product ions, collision energy) for both oxamyl and oxamyl oxime.

-

Inject the prepared standards and samples into the LC/MS/MS system.

Step 4: Data Analysis

-

Generate a calibration curve by plotting the peak area response of the standards against their known concentrations.

-

Quantify the concentration of oxamyl and oxamyl oxime in the samples by comparing their peak area responses to the calibration curve.

Caption: Generalized workflow for the analysis of Oxamyl and its metabolites.

Conclusion

The oxamyl oxime metabolite is a key compound in the environmental fate and toxicology of the pesticide oxamyl. A thorough understanding of its chemical formula (C₅H₁₀N₂O₂S) and molecular weight (162.21 g/mol ) is fundamental for any scientific investigation. The metabolic pathway primarily involves the hydrolysis of the parent compound. For accurate and sensitive quantification, LC/MS/MS has emerged as the analytical method of choice, providing reliable data for regulatory compliance and research applications.

References

Sources

- 1. Oxamyl [webbook.nist.gov]

- 2. Oxamyl - Wikipedia [en.wikipedia.org]

- 3. Oxamyl | C7H13N3O3S | CID 31657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. oxamyl-oxime | CAS#:30558-43-1 | Chemsrc [chemsrc.com]

- 6. Oxamyl oxime | TargetMol [targetmol.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. Oxamyl oxime | C5H10N2O2S | CID 6399255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. fao.org [fao.org]

- 11. Oxamyl-oxime - Traceable Reference Standard for Residue Analysis (CAS 30558-43-1) [witega.de]

Role of oxamyl oxime in carbamate pesticide resistance

Role of Oxamyl Oxime in Carbamate Pesticide Resistance: A Technical Guide

Executive Summary

The emergence of resistance to carbamate pesticides, such as oxamyl, represents a critical challenge in agricultural pest management. While resistance is often multifactorial, metabolic detoxification remains a primary driver. In this context, oxamyl oxime (Methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate) plays a pivotal role not as the active toxicant, but as the terminal endpoint of detoxification and a quantitative biomarker of metabolic resistance .

This guide analyzes the biochemical conversion of oxamyl to oxamyl oxime, delineates the enzymatic pathways (carboxylesterases and cytochrome P450s) responsible for this degradation, and provides validated protocols for quantifying this metabolite to assess resistance levels in field populations.

Introduction: The Chemistry of Control and Failure

Oxamyl is a systemic carbamate insecticide and nematicide that functions by inhibiting acetylcholinesterase (AChE) at cholinergic synapses.[1][2] Its efficacy relies on the stability of the carbamate ester bond, which allows the molecule to carbamylate the serine residue within the AChE active site, preventing the breakdown of acetylcholine and leading to synaptic overstimulation.

The Failure Mode: Resistance occurs when the pest prevents oxamyl from reaching or binding to AChE. While target-site mutations (e.g., ace-1 mutations) confer insensitivity, metabolic resistance involves the rapid degradation of the parent compound before it reaches the target.

The Metabolite: Oxamyl oxime is the primary hydrolysis product of oxamyl. Structurally, it lacks the methylcarbamoyl moiety required for AChE inhibition. Therefore, the conversion of oxamyl to oxamyl oxime represents a complete neutralization of toxicity.

Biochemical Mechanisms of Resistance[3][4]

The "role" of oxamyl oxime in resistance is defined by its accumulation. In resistant strains, the rate of conversion from Parent (Toxic)

The Hydrolytic Pathway (Esterase-Mediated)

The primary mechanism of oxamyl detoxification is the hydrolysis of the carbamate ester linkage.[3] This reaction is catalyzed by Carboxylesterases (COEs) .

-

Mechanism: The esterase attacks the carbonyl carbon of the carbamate group.

-

Result: The

-methylcarbamoyl group is cleaved, releasing oxamyl oxime and methylamine/carbon dioxide. -

Resistance Implication: Resistant populations often exhibit gene amplification or upregulation of specific esterase alleles (e.g., Est-

, Est-

The Oxidative Pathway (P450-Mediated)

Cytochrome P450 monooxygenases (CYPs) can also contribute, though often via oxidative cleavage that eventually yields the oxime or similar breakdown products.

-

Mechanism: Hydroxylation of the

-methyl group can lead to an unstable intermediate that spontaneously decomposes to the oxime. -

Synergism: This pathway is often inhibited by Piperonyl Butoxide (PBO), distinguishing it from esterase-mediated resistance (inhibited by DEF/TPP).

Pathway Visualization

The following diagram illustrates the degradation pathway and the "Safety Valve" role of oxamyl oxime formation.

Caption: Figure 1: The competitive kinetics between AChE inhibition and metabolic detoxification to oxamyl oxime.

Technical Guide: Quantifying Resistance via Metabolite Profiling

To confirm metabolic resistance, researchers must demonstrate that the resistant strain produces oxamyl oxime faster than the susceptible strain.

Experimental Design: In Vivo Metabolism Assay

This protocol measures the internal clearance of oxamyl and the formation of the oxime.

Reagents:

- C-labeled Oxamyl (if available) or analytical grade Oxamyl.

-

HPLC-grade Acetonitrile and Water.

-

Resistant (R) and Susceptible (S) insect strains.

Protocol Steps:

-

Dosing: Apply a sublethal dose (

of the R-strain) of oxamyl topically to the dorsal thorax of synchronized adults from both R and S strains. -

Incubation: Hold insects in metabolism chambers at 25°C.

-

Harvesting: Collect insects at time points: 0, 1, 2, 4, and 8 hours post-treatment.

-

Extraction:

-

Homogenize insects in 100% Acetonitrile (to stop enzymatic activity).

-

Centrifuge at 10,000 x g for 10 mins.

-

Filter supernatant (0.2 µm PTFE).

-

-

Analysis: Analyze via LC-MS/MS or HPLC-Radiometry.

Analytical Parameters (LC-MS/MS)

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 mins |

| Flow Rate | 0.5 mL/min |

| Detection | MRM Mode (Multiple Reaction Monitoring) |

| Oxamyl Transition | m/z 220 |

| Oxamyl Oxime Transition | m/z 163 |

Interpreting the Data

Calculate the Metabolic Resistance Ratio (MRR) based on the half-life (

-

Result: A high MRR (>2.0) accompanied by a rapid spike in the Oxamyl Oxime peak in the R-strain confirms metabolic resistance.

Workflow for Diagnosing Resistance Mechanism

When oxamyl failure is suspected in the field, use this logic flow to identify the cause and role of the oxime.

Caption: Figure 2: Decision tree for isolating the resistance mechanism and validating with oxime quantification.

Implications for Drug Development and Management

Understanding that oxamyl oxime is the "safe" endpoint allows for smarter chemical design and management:

-

Pro-insecticides: Design carbamates that require metabolic activation (bio-activation) rather than detoxification. If the pest upregulates P450s, they effectively "suicide" by activating the toxin faster.

-

Synergists: If oxamyl oxime formation is esterase-driven, tank-mixing with esterase inhibitors (e.g., organophosphates like profenofos in low doses, or specific synergists like DEF) can block the hydrolysis, keeping the oxamyl molecule intact.

-

Resistance Monitoring: Instead of just mortality assays, monitoring the baseline levels of oxamyl-hydrolyzing esterases (using model substrates or oxamyl itself) can provide an early warning system before field failure occurs.

References

-

FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2002). Oxamyl: Residues and Analytical Aspects. Food and Agriculture Organization. Link

-

U.S. Environmental Protection Agency (EPA). (2000).[4] Reregistration Eligibility Decision (RED) for Oxamyl.[2] EPA 738-R-00-015.[5] Link

-

Sogorb, M. A., & Vilanova, E. (2002). Enzymes involved in the detoxification of organophosphorus, carbamate and pyrethroid insecticides through hydrolysis.[3] Toxicology Letters, 128(1-3), 215-228. Link

-

Hemingway, J., & Ranson, H. (2000). Insecticide resistance in insect vectors of human disease.[6] Annual Review of Entomology, 45, 371-391. Link

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 31657, Oxamyl.Link

Sources

- 1. Oxamyl (Ref: DPX D1410) [sitem.herts.ac.uk]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. Oxamyl | C7H13N3O3S | CID 31657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method Development for Oxamyl and Oxamyl Oxime Analysis

Abstract

This guide details the development of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitation of the carbamate insecticide Oxamyl and its primary metabolite, Oxamyl Oxime (IN-A2213). Due to the high polarity of the oxime metabolite (LogP < 0), standard C18 retention strategies often fail, leading to matrix suppression near the void volume. This protocol addresses these challenges using a Polar-Embedded C18 stationary phase and optimized Electrospray Ionization (ESI) transitions, achieving Lower Limits of Quantitation (LLOQ) in the sub-ppb range for water and food matrices.

Introduction & Analytical Challenges

Oxamyl is a systemic carbamate insecticide/nematicide. It degrades rapidly in the environment (hydrolysis/photolysis) into Oxamyl Oxime (methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate).[1] Regulatory bodies (EPA, EFSA) often require monitoring of both the parent and the metabolite to assess total toxic residue.

The "Polarity Trap"

The primary analytical hurdle is the physicochemical difference between the parent and metabolite:

-

Oxamyl: Moderately polar (LogP -0.47).[1] Retains reasonably well on C18.

-

Oxamyl Oxime: Highly polar/hydrophilic. On standard C18 columns, it elutes near the void volume (

), co-eluting with salts and unretained matrix components, causing severe ion suppression.

Strategic Solution:

To ensure data integrity, this method employs Polar-Embedded C18 technology (or HILIC as an alternative) to increase the retention factor (

Method Development Strategy

Chromatographic Selection

Two viable pathways exist depending on laboratory resources:

| Feature | Pathway A: Polar-Embedded C18 (Recommended) | Pathway B: HILIC |

| Mechanism | Hydrophobic + Polar interactions (shielded silanols) | Partitioning into water layer |

| Mobile Phase | Water / Methanol (with Ammonium Formate) | Acetonitrile / Water (High Organic) |

| Robustness | High (Standard RPLC workflow) | Moderate (Longer equilibration) |

| Oxime Retention | Moderate ( | High ( |

| Matrix Tolerance | Excellent for dirty extracts (QuEChERS) | Sensitive to water content in sample |

This protocol focuses on Pathway A for maximum ruggedness in routine labs.

Mass Spectrometry Optimization

-

Ionization: ESI Positive Mode (

). -

Source Parameters: High temperature (

) is required to desolvate the polar droplets efficiently.[1] -

Transitions:

-

Oxamyl: The protonated molecule (m/z 220) or ammonium adduct (m/z 237) can be used. The protonated form (220) is preferred for cleaner fragmentation.

-

Oxamyl Oxime: The protonated molecule (m/z 163) fragments primarily to the dimethylamine moiety (m/z 72).

-

Experimental Protocol

Reagents & Standards

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.[1]

-

Modifiers: Formic Acid (FA), Ammonium Formate (AmForm).[1]

-

Standards: Oxamyl (99%), Oxamyl Oxime (98%).[1]

Sample Preparation

Matrix A: Drinking/Surface Water (Direct Injection) [1]

-

Collect 10 mL sample in amber glass.

-

Acidification (Critical): Add 10 µL Formic Acid or 50 mg Potassium Dihydrogen Citrate to pH ~3.8.

-

Why? Oxamyl hydrolyzes rapidly at pH > 7.

-

-

Filter through 0.2 µm PTFE syringe filter into LC vial.

Matrix B: Fruit/Vegetables (QuEChERS)

-

Weigh 10 g homogenized sample.

-

Add 10 mL Acetonitrile (1% Acetic Acid).

-

Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g disodium citrate). Shake vigorously 1 min.

-

Centrifuge @ 3000 RCF for 5 min.

-

Clean-up: Transfer 1 mL supernatant to dSPE tube (150 mg MgSO4, 25 mg PSA).

-

Note: PSA (Primary Secondary Amine) removes sugars/fatty acids. Oxamyl oxime is stable, but do not leave in contact with PSA for >20 mins to prevent potential adsorption.

-

-

Centrifuge, filter supernatant, and transfer to vial.

LC-MS/MS Conditions

LC System: UHPLC (e.g., Agilent 1290 / Waters Acquity) Column: Agilent ZORBAX SB-Aq or Waters HSS T3 (100 x 2.1 mm, 1.8 µm) Column Temp: 40°C Injection Vol: 2-5 µL[1]

Mobile Phase:

-

A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water

-

B: Methanol (LC-MS Grade)[1]

Gradient Program:

| Time (min) | % B | Flow (mL/min) | Phase |

|---|---|---|---|

| 0.00 | 2 | 0.3 | Load/Retain Oxime |

| 1.00 | 2 | 0.3 | Isocratic Hold |

| 6.00 | 95 | 0.3 | Elute Oxamyl |

| 8.00 | 95 | 0.3 | Wash |

| 8.10 | 2 | 0.3 | Re-equilibrate |

| 11.00 | 2 | 0.3 | End |[1]

MS/MS Parameters (MRM Table)[1]

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Purpose |

| Oxamyl | 220.1 | 72.1 | 50 | 15 | Quant |

| Oxamyl | 220.1 | 90.0 | 50 | 10 | Qual |

| Oxamyl Oxime | 163.1 | 72.1 | 50 | 18 | Quant |

| Oxamyl Oxime | 163.1 | 47.1 | 50 | 28 | Qual |

Note: Collision Energies (CE) are instrument-dependent and should be optimized.

Visualizations

Analytical Workflow

Figure 1: End-to-end analytical workflow for Oxamyl and Oxamyl Oxime determination.

Fragmentation Pathway

Figure 2: Proposed fragmentation pathway.[1] Oxamyl degrades/fragments to the Oxime, which further fragments to the m/z 72 ion.

Validation & QA/QC Criteria

To ensure the method meets "Trustworthiness" standards (Part 2 of requirements), the following validation steps are mandatory:

-

Linearity: 5-point calibration curve (e.g., 0.5, 1, 5, 10, 50 ppb).

.[2] -

Recovery: Spike blank matrix at Low (1 ppb) and High (10 ppb) levels. Acceptable range: 70-120%.[1][3]

-

Matrix Effect (ME): Calculate ME% =

.[1]-

If ME > 20%, use Matrix-Matched Calibration or Stable Isotope Labeled Internal Standards (Oxamyl-d3).[1]

-

-

Retention Time Stability:

min tolerance.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Response (Oxime) | Ion suppression near void volume.[1] | Increase aqueous hold time or switch to HILIC column. |

| Peak Tailing | Secondary interactions with silanols. | Ensure Ammonium Formate (5-10 mM) is in mobile phase.[1] |

| Oxamyl Degradation | High pH in sample or mobile phase. | Acidify samples immediately. Check mobile phase pH (~3.0). |

| Carryover | Adsorption to injector loop. | Use needle wash: 50:50 ACN:Isopropanol + 0.1% FA. |

References

-

US EPA. (2001). Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[1][4] EPA.gov.

-

European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). EURL-Pesticides.[1][2]

-

Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent.com.

-

ResearchGate. (2010). LC Determination of the Skin Exposure to Oxamyl... and Comparison Between DAD and MS–MS Detection. ResearchGate.net.

Sources

- 1. Oxamyl (CAS 23135-22-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Extraction of Oxamyl Oxime from Soil Samples

Introduction: The Environmental Significance of Oxamyl Oxime

Oxamyl, a carbamate insecticide, nematicide, and acaricide, is utilized in agriculture to protect a variety of crops.[1][2] Its mode of action involves the inhibition of acetylcholinesterase, a critical enzyme in the nervous system of insects and mammals.[1] Due to its high water solubility and relatively low soil persistence, with a field half-life ranging from 4 to 20 days, oxamyl has the potential to leach into groundwater.[3][4] In the soil environment, oxamyl undergoes degradation, primarily through microbial action and hydrolysis, especially in neutral to alkaline conditions.[3][5] A principal and significant degradation product of this process is oxamyl oxime (methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate).[6]

The presence of oxamyl oxime in soil is an indicator of past oxamyl application and its subsequent environmental fate. Therefore, robust and reliable analytical methods for the extraction and quantification of oxamyl oxime from soil samples are paramount for environmental monitoring, ecological risk assessment, and ensuring food safety. This application note provides detailed protocols for two highly effective extraction methodologies: Accelerated Solvent Extraction (ASE®) and the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. A classical Liquid-Liquid Extraction (LLE) with Florisil® cleanup is also discussed as a foundational technique.

Physicochemical Properties and Their Impact on Extraction Strategy

The selection of an appropriate extraction protocol is fundamentally guided by the physicochemical properties of the target analyte and the matrix.

| Property | Oxamyl | Oxamyl Oxime | Implication for Extraction |

| Molecular Formula | C₇H₁₃N₃O₃S | C₅H₁₀N₂O₂S | Influences the choice of selective detection methods like mass spectrometry. |

| Molar Mass | 219.26 g/mol [7] | 162.21 g/mol [8] | Relevant for mass spectrometry settings. |

| Water Solubility | High (280 g/L at 25°C)[9] | Data not readily available, but expected to be polar. | Polar solvents like acetonitrile, methanol, and water are effective for extraction. |

| Log Kₒw (Octanol-Water Partition Coefficient) | -0.47[9] | 1.2 (predicted)[8] | Indicates a hydrophilic nature, favoring polar extraction solvents and partitioning into aqueous phases if not managed. |

| Soil Sorption (Koc) | Low (Koc values of 8, 6, and 10 in various soils)[9] | Data not readily available, but likely low due to polarity. | Weakly bound to soil particles, facilitating efficient extraction. However, the potential for leaching is high. |

The high polarity of both oxamyl and oxamyl oxime dictates the use of polar organic solvents for their efficient removal from the soil matrix. The challenge lies in minimizing the co-extraction of polar interferences from the complex soil matrix, which can suppress the analyte signal during analysis (matrix effects).

Method 1: Accelerated Solvent Extraction (ASE®) - An EPA Validated Protocol